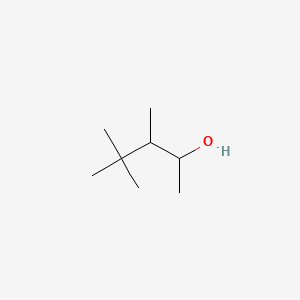
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane is a heterocyclic compound with the molecular formula C₉H₁₉NO It belongs to the class of oxazinanes, which are six-membered rings containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino alcohols with aldehydes or ketones under acidic conditions. For example, the reaction of 2-ethyl-2-amino-1-propanol with acetone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of eco-friendly catalysts and solvents is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: The nitrogen atom in the oxazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the nitrogen atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and fine chemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6,6-trimethyl-1,3-oxazinane involves its interaction with molecular targets such as enzymes or receptors. The nitrogen and oxygen atoms in the oxazinane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione
- 4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione
Uniqueness
2-Ethyl-4,6,6-trimethyl-1,3-oxazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group at the 2-position and the trimethyl groups at the 4 and 6 positions can influence its reactivity and interaction with other molecules. This makes it a valuable compound for various applications .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-ethyl-4,6,6-trimethyl-1,3-oxazinane |
InChI |
InChI=1S/C9H19NO/c1-5-8-10-7(2)6-9(3,4)11-8/h7-8,10H,5-6H2,1-4H3 |
InChI Key |
AIIYNYPIBSTIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC(CC(O1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)

![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)

![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)


![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)



